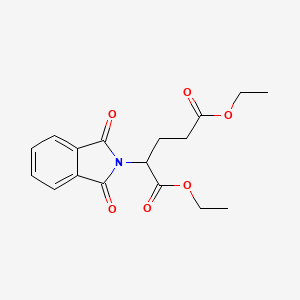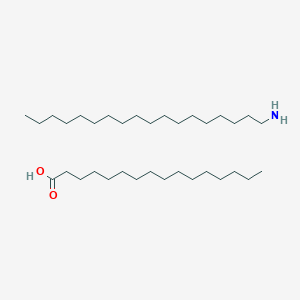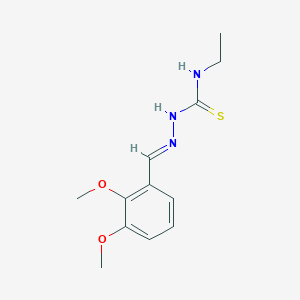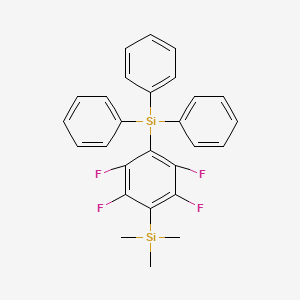
Methyl 3-(2-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxyphenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxyphenyl)butanoate typically involves the esterification of 3-(2-methoxyphenyl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-(2-methoxyphenyl)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: 3-(2-methoxyphenyl)butanoic acid and methanol.
Reduction: 3-(2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-methoxyphenyl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group on the phenyl ring can enhance its binding affinity to certain targets, leading to increased biological activity.
Comparación Con Compuestos Similares
Methyl 3-(2-methoxyphenyl)butanoate can be compared with other esters, such as:
Methyl butanoate: Similar in structure but lacks the methoxyphenyl group, resulting in different chemical and biological properties.
Ethyl 3-(2-methoxyphenyl)butanoate: Similar but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Methyl 3-(4-methoxyphenyl)butanoate: Similar but with the methoxy group in a different position on the phenyl ring, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
104846-98-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 3-(2-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-6-4-5-7-11(10)14-2/h4-7,9H,8H2,1-3H3 |
Clave InChI |
AMQHSBFLNIRYKR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)

